molecular formula C16H16N2O5S2 B4397411 N-(4-methoxyphenyl)-2-nitro-N-(thietan-3-yl)benzenesulfonamide

N-(4-methoxyphenyl)-2-nitro-N-(thietan-3-yl)benzenesulfonamide

Cat. No.: B4397411
M. Wt: 380.4 g/mol
InChI Key: BCVNCRQCJLEGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-nitro-N-(thietan-3-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a nitro group, and a thietanyl ring attached to a benzenesulfonamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-nitro-N-(thietan-3-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 4-methoxyaniline to introduce the nitro group. This is followed by the formation of the thietanyl ring through a cyclization reaction. The final step involves the sulfonation of the benzene ring to attach the sulfonamide group. Each step requires specific reaction conditions, such as the use of strong acids for nitration and cyclization, and sulfonating agents for the final step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-nitro-N-(thietan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the methoxy group .

Scientific Research Applications

N-(4-methoxyphenyl)-2-nitro-N-(thietan-3-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-nitro-N-(thietan-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thietanyl ring and sulfonamide group can interact with proteins and enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzyl)-N-(4-methoxyphenyl)methanesulfonamide
  • N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylbenzenesulfonamide

Uniqueness

N-(4-methoxyphenyl)-2-nitro-N-(thietan-3-yl)benzenesulfonamide is unique due to the presence of the thietanyl ring, which is not commonly found in similar compounds. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-nitro-N-(thietan-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S2/c1-23-14-8-6-12(7-9-14)17(13-10-24-11-13)25(21,22)16-5-3-2-4-15(16)18(19)20/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVNCRQCJLEGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2CSC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-2-nitro-N-(thietan-3-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-2-nitro-N-(thietan-3-yl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-methoxyphenyl)-2-nitro-N-(thietan-3-yl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-methoxyphenyl)-2-nitro-N-(thietan-3-yl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-methoxyphenyl)-2-nitro-N-(thietan-3-yl)benzenesulfonamide
Reactant of Route 6
N-(4-methoxyphenyl)-2-nitro-N-(thietan-3-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.